molecular formula C30H21N3O9 B8196587 3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid

3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid

Cat. No.: B8196587
M. Wt: 567.5 g/mol
InChI Key: PZMHMKJMDXXXKU-UHFFFAOYSA-N
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Description

3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid (CAS 776242-89-8) is a high-purity tricarboxylic acid ligand designed for advanced materials research, particularly in the synthesis of metal-organic frameworks (MOFs). This compound features a central benzene core symmetrically functionalized with three amide-linked benzoic acid groups, creating a rigid, tritopic organic linker ideal for constructing porous coordination polymers with unique structural properties . This ligand is a critical building block in supramolecular chemistry and materials science. Its primary research value lies in its ability to coordinate with metal ions to form stable, multi-dimensional MOF structures with potential applications in areas such as drug delivery and fluorescence-based sensing. While specific studies on this 3,3',3''- isomer are less common in the literature, research on its structural isomer, 4,4',4''-((benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid (H3L1), demonstrates the high potential of this chemical class. For example, Cd(II)-based MOFs constructed with the H3L1 ligand have shown excellent blue fluorescence properties and have been successfully encapsulated in hyaluronic acid/carboxymethyl chitosan hydrogels to create novel paclitaxel drug delivery systems for investigating oral cancer treatment . The compound is synthesized via a triple nucleophilic acyl substitution (aminolysis) reaction between 1,3,5-benzenetricarbonyl trichloride and appropriate aminobenzoic acid derivatives, a robust method known to yield the product reliably . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[[3,5-bis[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21N3O9/c34-25(31-22-7-1-4-16(13-22)28(37)38)19-10-20(26(35)32-23-8-2-5-17(14-23)29(39)40)12-21(11-19)27(36)33-24-9-3-6-18(15-24)30(41)42/h1-15H,(H,31,34)(H,32,35)(H,33,36)(H,37,38)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMHMKJMDXXXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Condensation Using Trimesic Acid and 5-Aminoisophthalic Acid

The most widely documented method involves a condensation reaction between 1,3,5-benzenetricarboxylic acid (trimesic acid) and 5-aminoisophthalic acid in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds in N,N-dimethylacetamide (DMAc) under reflux for 96 hours, achieving a yield of 95.8%.

Mechanistic Insights :
DMAP facilitates the activation of trimesic acid’s carboxylic acid groups, enabling nucleophilic attack by the amine groups of 5-aminoisophthalic acid. The prolonged reaction time ensures complete conversion, while DMAc’s high boiling point (165°C) sustains the energy required for amide bond formation.

Reaction Conditions :

  • Molar Ratio : 1:3 (trimesic acid to 5-aminoisophthalic acid)

  • Catalyst : 10 mol% DMAP

  • Solvent : DMAc (anhydrous)

  • Temperature : 120°C (reflux)

  • Duration : 96 hours

Key Advantages :

  • Avoids moisture-sensitive reagents.

  • High reproducibility and yield.

Acid Chloride Mediated Synthesis

An alternative route employs 1,3,5-benzenetricarbonyl trichloride (trimethyl chloride, CAS 4422-95-1) as the central core. This method reacts the trichloride with 5-aminoisophthalic acid in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under inert conditions.

Procedure :

  • Activation : 1,3,5-Benzenetricarbonyl trichloride (1 eq) is dissolved in anhydrous THF.

  • Coupling : 5-Aminoisophthalic acid (3 eq) and triethylamine (3 eq) are added dropwise at 0°C.

  • Stirring : The mixture is warmed to room temperature and stirred for 24 hours.

  • Workup : The product is precipitated using ice-cwater, filtered, and purified via recrystallization from ethanol/water.

Critical Parameters :

  • Solubility : The trichloride’s low melting point (32–38°C) necessitates controlled-temperature handling.

  • Quenching : Excess base (triethylamine) neutralizes HCl byproducts.

Yield Considerations :
While no explicit yield is reported for this method, analogous reactions using aromatic acid chlorides typically achieve 70–85% yields after optimization.

Reaction Optimization and Conditions

Solvent Selection

  • DMAc vs. THF : DMAc’s high polarity and thermal stability favor the direct condensation method, whereas THF’s lower boiling point (66°C) limits its utility to acid chloride reactions.

  • Moisture Sensitivity : Acid chloride routes require rigorous anhydrous conditions to prevent hydrolysis.

Catalytic Additives

  • DMAP : Enhances nucleophilicity in condensation reactions by transiently activating carboxylic acids.

  • Triethylamine : Essential for scavenging HCl in acid chloride-mediated syntheses.

Purification and Characterization

Isolation Techniques

  • Precipitation : Crude product from the acid chloride route is isolated via ice-water quenching, leveraging the compound’s low aqueous solubility.

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield pure product as a white crystalline solid.

Analytical Data

  • FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch, amide I) and 1540 cm⁻¹ (N–H bend, amide II) confirm amide bond formation.

  • ¹H NMR (DMSO-d6): δ 8.45 (s, 3H, aromatic protons), δ 10.90 (s, 3H, COOH).

  • Elemental Analysis : Calculated (%) for C33H21N3O15: C 56.66, H 3.03, N 6.01; Found: C 56.52, H 3.11, N 5.94.

Applications and Derivatives

The compound’s hexatopic structure enables the construction of MOFs with large pore volumes and high surface areas. Derivatives functionalized with ethynyl or aryl groups exhibit enhanced gas adsorption properties, particularly for CO2 and H2.

ParameterDirect CondensationAcid Chloride Route
Core Reagent Trimesic acidTrimesoyl trichloride
Coupling Partner 5-Aminoisophthalic acid5-Aminoisophthalic acid
Catalyst/Base DMAPTriethylamine
Solvent DMAcTHF/Dichloromethane
Temperature 120°C0°C → RT
Yield 95.8%70–85% (estimated)
Purification RecrystallizationPrecipitation/Recrystallization

Chemical Reactions Analysis

Types of Reactions

3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted amides, while oxidation reactions may produce oxidized derivatives of the compound .

Mechanism of Action

The mechanism of action of 3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid involves its ability to form multiple hydrogen bonds and π-π interactions. These interactions facilitate the self-assembly of the compound into supramolecular structures, which can interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

4,4',4''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic Acid

  • Structure : Para-substituted benzoic acid groups.
  • Synthesis: Reacts p-aminobenzoic acid with trimesoyl chloride in acetone, yielding 90% product .
  • NMR : Distinct signals at 11.0 ppm (carboxylic acid protons) and 8.80 ppm (amide NH) .
  • Solubility: Likely lower solubility in polar solvents compared to the meta isomer due to reduced hydrogen-bonding accessibility. Applications: Primarily used as a tridentate ligand in coordination chemistry .

2,2′,2′′-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tripropionic Acid

  • Structure : Propionic acid substituents instead of benzoic acids.
  • Synthesis : Hydrolysis of methyl esters under basic conditions (91% yield) .
  • Key Differences :
    • Packing : Shorter alkyl chains allow closer molecular packing than bulkier benzoic acid derivatives .
    • Functionality : Carboxylic acids are more flexible, favoring coordination with divalent metals (e.g., Cu²⁺, Zn²⁺) in MOFs .

3,3',3''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic Acid (m-BTEB)

  • Structure : Ethynyl spacers between the benzene core and benzoic acids.
  • Applications : Forms ultra-large coordination cages (e.g., {Cu₂}-based MOFs) with diameters up to 6 nm, leveraging rotational flexibility for porosity .
  • Key Differences :
    • Flexibility : Ethynyl groups enable structural adaptability, critical for gas adsorption (e.g., CO₂, CH₄) .
    • Thermal Stability : Conjugated ethynyl bonds enhance thermal resilience compared to amide-linked analogs .

1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB)

  • Structure : Tricarboxylic acid with para-substituted phenyl groups.
  • Applications : Used in high-porosity MOFs (e.g., MOF-177, surface area ~4,500 m²/g) for gas storage .
  • Key Differences: Acidity: Carboxylic acids provide stronger coordination to metal nodes than amides, favoring robust MOF frameworks . Geometry: Trigonal symmetry optimizes pore uniformity in MOFs .

3,3',3''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic Acid

  • Structure : Triazine core instead of benzene.
  • Properties : Electron-deficient triazine enhances Lewis acidity, useful in catalysis .
  • Key Differences :
    • Electronic Effects : Triazine’s electron-withdrawing nature modifies ligand-metal interactions .
    • Stability : Less hydrolytically stable than benzene-core analogs due to nitrogen-rich structure .

Research Implications

  • Gelation vs. MOFs : The target compound’s amide groups excel in hydrogen-bond-driven gelation, while carboxylic acid derivatives (e.g., H₃BTB) dominate MOF synthesis due to stronger metal coordination .
  • Structural Flexibility : Ethynyl spacers (m-BTEB) enable dynamic frameworks for responsive gas adsorption, contrasting with the rigid amide-linked analogs .
  • Synthetic Accessibility : Para-substituted analogs offer higher yields and symmetry, but meta-substituted variants provide tailored hydrogen-bonding networks .

Biological Activity

3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid, commonly referred to as a triazine-based compound, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its complex structure, which includes multiple benzene rings and azanediyl linkages. Understanding its biological activity is crucial for assessing its potential applications in pharmaceuticals and materials science.

  • Molecular Formula : C₁₈H₁₅N₃O₃
  • Molecular Weight : 321.33 g/mol
  • CAS Number : 776242-89-8

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize key findings from the literature.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogenic bacteria and fungi. A study conducted by reported that the compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the organism tested.

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans200

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties. It was found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Study: Breast Cancer Cells
A case study involving MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a study published in Molecules, it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.
  • Apoptosis Induction : By modulating apoptotic pathways in cancer cells, it promotes cell death.
  • Cytokine Modulation : It inhibits inflammatory pathways by reducing cytokine levels.

Q & A

Q. How to design a study linking this compound’s electronic properties to its catalytic applications?

  • Methodological Answer :
  • Theoretical Basis : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity .
  • Experimental Validation : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF6_6) identifies oxidation/reduction potentials .
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., -OCH3_3 vs. -Cl) with catalytic efficiency in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid
Reactant of Route 2
Reactant of Route 2
3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid

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